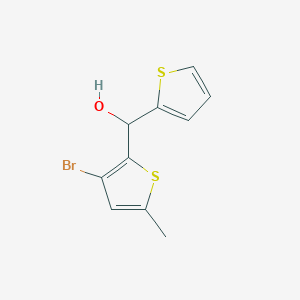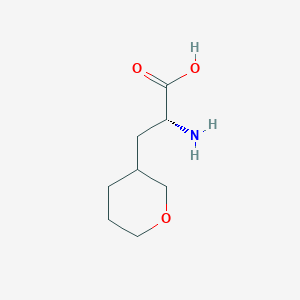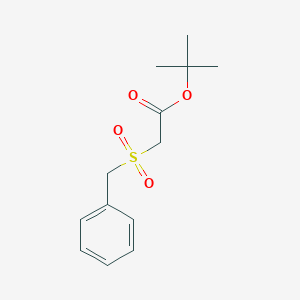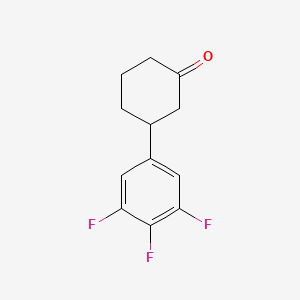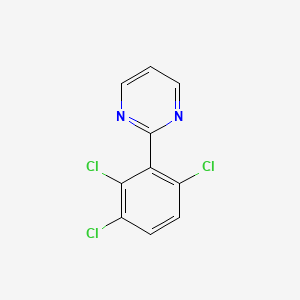
2-(2,3,6-Trichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,6-Trichlorophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine typically involves the reaction of 2,3,6-trichlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,6-Trichlorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds.
Applications De Recherche Scientifique
2-(2,3,6-Trichlorophenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
2-(2,3,6-Trichlorophenyl)pyrimidine can be compared with other similar compounds, such as:
2-(2,4,6-Trichlorophenyl)pyrimidine: This compound has a similar structure but with different substitution patterns on the phenyl ring. It may exhibit different reactivity and biological activity.
2-(2,3,5-Trichlorophenyl)pyrimidine: Another similar compound with a different substitution pattern. Its properties and applications may vary compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H5Cl3N2 |
|---|---|
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
2-(2,3,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-2-3-7(12)9(13)8(6)10-14-4-1-5-15-10/h1-5H |
Clé InChI |
BEYYKDIBCRKMDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=C(C=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




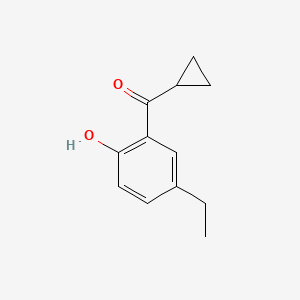

![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
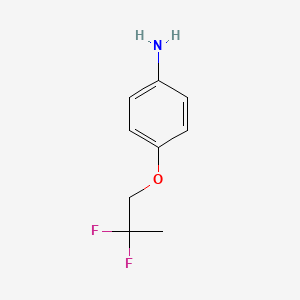
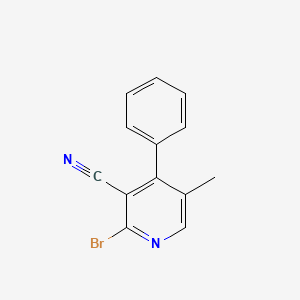
![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
